molecular formula C6H7ClF2N2O B6226873 2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole CAS No. 1153747-53-5

2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole

Cat. No.: B6226873
CAS No.: 1153747-53-5
M. Wt: 196.6
InChI Key:
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Description

2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloropropyl group and a difluoromethyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide intermediate with a chloropropyl and difluoromethyl substituent. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other functional groups, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid or aldehyde derivative.

Scientific Research Applications

2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, it is explored as a lead compound for the development of new drugs. Its derivatives are tested for efficacy and safety in preclinical and clinical studies.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloropropyl and difluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
  • 2-(3-chloropropyl)-4-(difluoromethyl)benzaldehyde
  • 2-(3-chloropropyl)-4-(difluoromethyl)benzoic acid

Uniqueness

Compared to similar compounds, 2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole stands out due to its unique combination of the oxadiazole ring with chloropropyl and difluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.

Properties

CAS No.

1153747-53-5

Molecular Formula

C6H7ClF2N2O

Molecular Weight

196.6

Purity

95

Origin of Product

United States

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